molecular formula C17H30BNO3Si B6337789 2-((tert-Butyldimethylsilyl)oxy)pyridine-4-boronic acid pinacol ester CAS No. 2096337-02-7

2-((tert-Butyldimethylsilyl)oxy)pyridine-4-boronic acid pinacol ester

Cat. No. B6337789
CAS RN: 2096337-02-7
M. Wt: 335.3 g/mol
InChI Key: GKBGTNJNSVTOLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tert-Butyldimethylsilyl)oxy)pyridine-4-boronic acid pinacol ester (TBDPP) is a widely used organic compound in scientific research. It is a silyl ether that has been used in a variety of synthetic organic reactions, including Suzuki-Miyaura cross-coupling reactions, Buchwald-Hartwig amination, and Heck reactions. TBDPP is a versatile reagent that can be used to synthesize a wide range of compounds, including polymers, pharmaceuticals, and other materials. TBDPP is also used in a variety of biochemical and physiological studies.

Scientific Research Applications

2-((tert-Butyldimethylsilyl)oxy)pyridine-4-boronic acid pinacol ester has been widely used in a variety of scientific research applications. It has been used in the synthesis of polymers, pharmaceuticals, and other materials. 2-((tert-Butyldimethylsilyl)oxy)pyridine-4-boronic acid pinacol ester has also been used in the synthesis of peptides, proteins, and nucleic acids. 2-((tert-Butyldimethylsilyl)oxy)pyridine-4-boronic acid pinacol ester has also been used in the synthesis of organic molecules, such as carbohydrates, lipids, and terpenes.

Mechanism of Action

2-((tert-Butyldimethylsilyl)oxy)pyridine-4-boronic acid pinacol ester is an electrophilic reagent that can react with nucleophilic substrates. The reaction is catalyzed by a base, such as potassium carbonate, which protonates the silyl group of the 2-((tert-Butyldimethylsilyl)oxy)pyridine-4-boronic acid pinacol ester, making it more electrophilic. The nucleophile then attacks the electrophilic carbon atom of the silyl group, forming a covalent bond.
Biochemical and Physiological Effects
2-((tert-Butyldimethylsilyl)oxy)pyridine-4-boronic acid pinacol ester has been used in a variety of biochemical and physiological studies. It has been used to study the effects of silyl ethers on enzymes, proteins, and other biological molecules. 2-((tert-Butyldimethylsilyl)oxy)pyridine-4-boronic acid pinacol ester has also been used to study the effects of silyl ethers on gene expression and cell signaling pathways.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-((tert-Butyldimethylsilyl)oxy)pyridine-4-boronic acid pinacol ester in lab experiments is that it is a relatively inexpensive reagent. It is also easy to handle and store, and it is a stable reagent that can be used in a variety of reactions. The main limitation of using 2-((tert-Butyldimethylsilyl)oxy)pyridine-4-boronic acid pinacol ester is that it is not very soluble in water, so it is not suitable for aqueous reactions.

Future Directions

There are a number of potential future directions for 2-((tert-Butyldimethylsilyl)oxy)pyridine-4-boronic acid pinacol ester. For example, it could be used in the synthesis of new materials for medical or industrial applications. It could also be used in the synthesis of new drugs or other therapeutic agents. Additionally, 2-((tert-Butyldimethylsilyl)oxy)pyridine-4-boronic acid pinacol ester could be used in the synthesis of new catalysts for organic reactions. Finally, 2-((tert-Butyldimethylsilyl)oxy)pyridine-4-boronic acid pinacol ester could be used in the synthesis of new polymers or other materials for use in a variety of applications.

Synthesis Methods

2-((tert-Butyldimethylsilyl)oxy)pyridine-4-boronic acid pinacol ester can be synthesized from commercially available pyridine-4-boronic acid pinacol ester and tert-butyldimethylsilyl chloride. This reaction is typically performed in an inert atmosphere, such as nitrogen or argon, at a temperature of 0-10°C. The reaction is catalyzed by a base, such as potassium carbonate. The reaction is generally complete within 1-2 hours.

properties

IUPAC Name

tert-butyl-dimethyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxysilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30BNO3Si/c1-15(2,3)23(8,9)20-14-12-13(10-11-19-14)18-21-16(4,5)17(6,7)22-18/h10-12H,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBGTNJNSVTOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30BNO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Tert-butyldimethylsilyl)oxy)pyridine-4-boronic acid pinacol ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.